![molecular formula C16H17NO3S B2867834 [2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 387853-53-4](/img/structure/B2867834.png)
[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
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Description
“2,6-Dimethylanilino (oxo)acetic acid” is a chemical compound with the empirical formula C10H11NO3 . It is also referred to as (2,6-Dimethylphenyl)aminoacetic acid or [(2,6-Dimethylphenyl)carbamoyl]formic acid .
Synthesis Analysis
While specific synthesis methods for “[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate” were not found, “2,6-Dimethylanilino (oxo)acetic acid” is available for purchase and is used in various chemical reactions .Molecular Structure Analysis
The molecular weight of “2,6-Dimethylanilino (oxo)acetic acid” is 193.20 . The SMILES string representation is O=C(C(O)=O)NC1=C©C=CC=C1C .Chemical Reactions Analysis
“2,6-Dimethylanilino (oxo)acetic acid” is suitable for various types of chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
“2,6-Dimethylanilino (oxo)acetic acid” is a powder with an assay of 95% . It is suitable for use as a catalyst in various chemical reactions .Scientific Research Applications
Betalains: Chemistry and Biochemistry
Betalains are pigments with a nitrogenous core structure, potentially offering a context for studying derivatives like the compound . Research has focused on betalains' synthesis, starting with the hydroxylation of tyrosine to DOPA, leading to betalamic acid formation. These steps involve key enzymes and various spontaneous reactions, highlighting pathways that could be relevant when investigating the synthetic routes or biological interactions of similar compounds (Khan & Giridhar, 2015).
Metabolism of Aspartame
Aspartame's metabolism provides an example of how a compound is hydrolyzed in the gut, yielding its constituent amino acids and methanol. This process involves conversion to CO2 or incorporation into body constituents, offering a model for studying the metabolic fate of other complex molecules, including potential pharmaceutical applications of the target compound (Ranney & Oppermann, 1979).
Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene) (PEDOT) highlights the application potential of organic materials in thermoelectric devices. The enhancement of thermoelectric performance through various treatment methods provides insights into the manipulation of material properties for specific applications, which could be applicable to the engineering of new materials based on the compound of interest (Zhu et al., 2017).
Arsenic Metabolism and Toxicology
The study of methylated arsenicals and their health implications highlights the importance of understanding the metabolism and toxicological profiles of compounds. Research on the metabolism of arsenic to its methylated forms in humans underscores the complexities of biotransformation processes, which could be relevant when assessing the toxicological and pharmacokinetic properties of structurally complex compounds (Cohen et al., 2006).
properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-5-4-6-11(2)14(10)17-13(18)9-20-16(19)15-12(3)7-8-21-15/h4-8H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGVDBYNBAFJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=C(C=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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